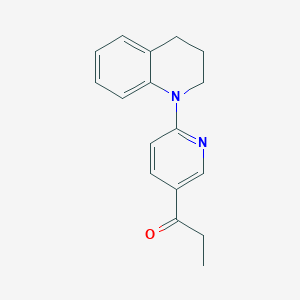

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one

Beschreibung

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on ist eine synthetische organische Verbindung, die einen Chinolin- und einen Pyridinrest über einen Propanonlinker verbindet.

Eigenschaften

Molekularformel |

C17H18N2O |

|---|---|

Molekulargewicht |

266.34 g/mol |

IUPAC-Name |

1-[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C17H18N2O/c1-2-16(20)14-9-10-17(18-12-14)19-11-5-7-13-6-3-4-8-15(13)19/h3-4,6,8-10,12H,2,5,7,11H2,1H3 |

InChI-Schlüssel |

JSRNPMBUCXFEAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CN=C(C=C1)N2CCCC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on umfasst in der Regel die folgenden Schritte:

Bildung von 3,4-Dihydrochinolin: Dies kann durch Reduktion von Chinolin unter Verwendung von Hydrierung oder anderen Reduktionsmitteln erreicht werden.

Synthese von Pyridinderivaten: Der Pyridinrest kann durch verschiedene Methoden synthetisiert werden, darunter die Hantzsch-Pyridinsynthese.

Kupplungsreaktion: Die Chinolin- und Pyridinderivate werden dann unter bestimmten Reaktionsbedingungen (z. B. unter Verwendung einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel) unter Verwendung eines geeigneten Linkers, wie z. B. Propanon, gekoppelt.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Durchflusschemie und katalytische Verfahren können eingesetzt werden, um die Effizienz und Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinolin- und Pyridin-N-oxide zu bilden.

Reduktion: Die Reduktion kann zur Bildung von Tetrahydrochinolin- und Dihydropyridinderivaten führen.

Substitution: Elektrophile und nukleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.

Reduktion: Katalytische Hydrierung oder Metallhydride wie Natriumborhydrid werden häufig eingesetzt.

Substitution: Halogenierungsmittel, Alkylierungsmittel und Nukleophile können unter geeigneten Bedingungen (z. B. in Gegenwart eines Katalysators oder unter Rückfluss) verwendet werden.

Hauptprodukte:

Oxidationsprodukte: Chinolin-N-oxid, Pyridin-N-oxid.

Reduktionsprodukte: Tetrahydrochinolin, Dihydropyridin.

Substitutionsprodukte: Halogenierte, alkylierte oder andere substituierte Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Medizinische Chemie: Es kann als Gerüst für die Entwicklung neuer Pharmazeutika verwendet werden, insbesondere für solche, die auf neurologische und entzündliche Erkrankungen abzielen.

Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Organische Synthese: Es dient als Zwischenprodukt bei der Synthese komplexerer Moleküle, wodurch das Studium von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden erleichtert wird.

Wirkmechanismus

Der Wirkmechanismus von 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on hängt von seiner spezifischen Anwendung ab:

Medizinische Chemie: Die Verbindung kann mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren, deren Aktivität modulieren und zu therapeutischen Wirkungen führen.

Materialwissenschaften: Seine elektronische Struktur kann das Verhalten von Materialien beeinflussen und Eigenschaften wie Leitfähigkeit, Lumineszenz oder Stabilität beeinflussen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has significant potential in the development of new pharmaceuticals, particularly for targeting neurological and inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively.

- Case Study : Research has indicated that derivatives of this compound exhibit promising anticancer activity. For instance, compounds similar to it have shown IC50 values in the range of 1.9–7.52 μg/mL against human cancer cell lines (HCT-116 and MCF-7) .

Materials Science

Due to its unique electronic properties, this compound is also being explored for applications in materials science. Its structure may contribute to novel materials with specific electronic or optical characteristics.

- Example Application : The integration of quinoline and pyridine structures can lead to materials that exhibit enhanced conductivity or light absorption properties.

Organic Synthesis

As an intermediate in organic synthesis, 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one facilitates the study of reaction mechanisms and the development of new synthetic methodologies.

The biological activities associated with this compound arise from its unique structural framework:

- Antioxidant Activity : Compounds containing the dihydroquinoline framework have demonstrated significant antioxidant properties, which can help prevent oxidative stress-related diseases.

- Anti-inflammatory Effects : Similar derivatives have shown substantial inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic uses in inflammatory disorders .

Wirkmechanismus

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one can be compared with other compounds featuring quinoline or pyridine moieties:

Quinoline Derivatives: These compounds are known for their antimalarial and anticancer properties. Examples include chloroquine and quinine.

Pyridine Derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals. Examples include nicotinamide and pyridoxine.

Uniqueness: The combination of quinoline and pyridine moieties in 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one provides a unique structural framework that can be exploited for various applications, distinguishing it from other similar compounds.

Vergleich Mit ähnlichen Verbindungen

1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on kann mit anderen Verbindungen verglichen werden, die Chinolin- oder Pyridinreste enthalten:

Chinolinderivate: Diese Verbindungen sind für ihre antimalariellen und krebshemmenden Eigenschaften bekannt. Beispiele sind Chloroquin und Chinin.

Pyridinderivate: Auf Pyridin basierende Verbindungen werden in der Pharmakologie und Agrochemie weit verbreitet. Beispiele sind Nicotinamid und Pyridoxin.

Einzigartigkeit: Die Kombination von Chinolin- und Pyridinresten in 1-(6-(3,4-Dihydrochinolin-1(2H)-yl)pyridin-3-yl)propan-1-on bietet ein einzigartiges strukturelles Gerüst, das für verschiedene Anwendungen genutzt werden kann und es von anderen ähnlichen Verbindungen unterscheidet.

Ähnliche Verbindungen:

- Chloroquin

- Chinin

- Nicotinamid

- Pyridoxin

Biologische Aktivität

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one, also known by its CAS number 1355178-53-8, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, and relevant research findings.

The molecular formula of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one is C15H15N3O, with a molecular weight of 267.37 g/mol. The compound features a complex structure that includes a dihydroquinoline moiety and a pyridine ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydroquinoline and subsequent coupling with pyridine derivatives. Various synthetic methods have been explored to optimize yield and purity, often utilizing coupling agents such as DCC (dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for acylation processes .

Antioxidant Activity

Research has demonstrated that 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one exhibits significant antioxidant properties. In vitro studies have shown that the compound effectively inhibits lipid peroxidation and scavenges free radicals, suggesting its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity. Studies indicate that it can inhibit albumin denaturation and exhibit antitryptic activity, which are critical mechanisms in the inflammatory response. Comparative analyses with standard anti-inflammatory drugs like ibuprofen have shown promising results, indicating that this compound may serve as a viable alternative for managing inflammation .

Antimicrobial Properties

In addition to its antioxidant and anti-inflammatory effects, preliminary studies suggest that 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one may possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibitory effects that warrant further investigation into its potential as an antimicrobial agent .

Case Studies

Several case studies have reported on the efficacy of similar compounds derived from dihydroquinoline structures. For instance, a study focusing on derivatives of ibuprofen highlighted their enhanced biological activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggest that modifications in the chemical structure can significantly impact biological efficacy .

Data Summary

| Activity | Method | Findings |

|---|---|---|

| Antioxidant | In vitro assays | Significant inhibition of lipid peroxidation |

| Anti-inflammatory | Albumin denaturation | Comparable activity to ibuprofen |

| Antimicrobial | Bacterial inhibition | Notable inhibitory effects against tested strains |

Q & A

Q. What are the standard synthetic routes for 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)propan-1-one?

The compound can be synthesized via reductive amination or coupling reactions. For example, intermediates like 3,4-dihydroquinoline derivatives are reacted with substituted pyridine precursors under acidic conditions. Sodium triacetoxyborohydride (STAB) is often used as a reducing agent in such reactions, followed by purification via column chromatography to isolate the product . Key steps include optimizing stoichiometry, temperature (e.g., room temperature to 60°C), and solvent selection (e.g., dichloromethane or ethanol).

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly to confirm the presence of the dihydroquinoline and pyridine moieties. Mass spectrometry (MS) provides molecular weight validation. High-performance liquid chromatography (HPLC) or gas chromatography (GC) ensures purity (>95%), as noted in PubChem data for related compounds .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and lab coats. Avoid inhalation of dust/particulates by working in a fume hood. Store in sealed containers at room temperature, away from light and moisture. For spills, neutralize with inert absorbents and dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Employ Design of Experiments (DoE) to test variables like catalyst loading, solvent polarity, and reaction time. For instance, using a fractional factorial design, prioritize factors such as temperature (e.g., 50–80°C) and reagent ratios. Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification using gradient elution in column chromatography .

Q. How should contradictory data in biological activity assays be resolved?

Contradictions may arise from assay variability (e.g., cell line sensitivity or solvent effects). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based tests). Apply statistical tools like ANOVA to assess reproducibility across replicates. Cross-reference with structural analogs to identify activity trends .

Q. What methodologies assess the environmental fate of this compound?

Conduct biodegradation studies under OECD 301 guidelines to evaluate persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products. Ecotoxicity can be assessed via Daphnia magna or algal growth inhibition tests, with data interpreted through quantitative structure-activity relationship (QSAR) models .

Q. How can computational modeling predict its pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) identifies potential protein targets, while absorption, distribution, metabolism, excretion, and toxicity (ADMET) predictions use tools like SwissADME. Validate in silico results with in vitro assays (e.g., Caco-2 permeability or microsomal stability tests) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Formulate with co-solvents (e.g., PEG 400) or cyclodextrin complexes. Evaluate salt forms (e.g., hydrochloride) for enhanced aqueous solubility. Use pharmacokinetic profiling in rodent models to compare oral vs. intravenous administration .

Methodological Considerations

- Reproducibility in Synthesis : Document reaction conditions meticulously (e.g., humidity, inert gas use) and share raw NMR/MS data in open-access repositories .

- Data Validation : Use independent analytical labs to verify purity and structural integrity, especially for patent applications .

- Ethical Compliance : Adhere to OECD guidelines for environmental and toxicological studies to ensure regulatory acceptance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.